molecular formula C16H15N3O5S2 B2722079 5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide CAS No. 1172704-71-0

5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2722079
CAS No.: 1172704-71-0
M. Wt: 393.43
InChI Key: DDUWQOLVYGYBKE-UHFFFAOYSA-N
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Description

5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H15N3O5S2 and its molecular weight is 393.43. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activities

Research into the structural and physicochemical characterization of carboxamides and their Cu(II), Zn(II) complexes has demonstrated antibacterial activities against E. coli. These studies involve detailed theoretical and experimental analyses, including DFT/B3LYP optimizations, to understand the compounds' behaviors and potential as antibacterial agents (Aktan et al., 2017).

Synthesis and Reactivity

The synthesis and reactivity of furan-2-carboxamide derivatives have been explored for their potential in creating novel organic compounds. For instance, a study on the synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups underlines the versatility of these compounds in synthesizing pharmacologically active intermediates (Nötzel et al., 2001).

Antimicrobial and Anticancer Properties

A furan-2-carboxamide-bearing thiazole has been synthesized and investigated for its antimicrobial activity. The compound demonstrated significant antimicrobial activity against a range of microorganisms, suggesting potential pharmacological and medical applications (Cakmak et al., 2022).

Novel Synthetic Approaches

Innovative synthetic methods for creating fully substituted 5-amino-4-carboxamidthiazoles highlight the potential of using furan-2-carboxamide derivatives in the efficient synthesis of pharmacologically active compounds. These methods provide rapid access to functionalized thiazoles, crucial for medicinal chemistry applications (Childers et al., 2013).

Electrophilic Substitution Reactions

Studies on the electrophilic substitution reactions of furan-2-yl)benzo[e][1,3]benzothiazole derivatives have provided insights into the synthesis and potential applications of these compounds in creating more complex molecules (Aleksandrov et al., 2017).

Properties

IUPAC Name

5-[cyclopropyl(furan-2-ylmethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S2/c20-15(18-16-17-7-9-25-16)13-5-6-14(24-13)26(21,22)19(11-3-4-11)10-12-2-1-8-23-12/h1-2,5-9,11H,3-4,10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUWQOLVYGYBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CO2)S(=O)(=O)C3=CC=C(O3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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